molecular formula C4HCl2NOS B2518263 3,4-Dichloroisothiazole-5-carbaldehyde CAS No. 1161865-89-9

3,4-Dichloroisothiazole-5-carbaldehyde

Cat. No.: B2518263
CAS No.: 1161865-89-9
M. Wt: 182.02
InChI Key: YEGARLICWYWEGA-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carbaldehyde is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.03 g/mol It is characterized by the presence of a dichloroisothiazole ring with an aldehyde functional group at the 5-position

Safety and Hazards

3,4-Dichloroisothiazole-5-carbaldehyde is classified under the GHS07 hazard class . The associated hazard statements are H315 (causes skin irritation), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H319 (causes serious eye irritation) .

Future Directions

The future directions for 3,4-Dichloroisothiazole-5-carbaldehyde involve its use in the synthesis of novel strobilurin analogs . These analogs have shown good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Further field experiments indicated that one of the compounds displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin . Therefore, this compound could be a potential candidate for plant disease management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of 3,4-dichloroisothiazole with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 3,4-dichloroisothiazole-5-carbonyl chloride with suitable nucleophiles in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and subsequent purification steps to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloroisothiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the isothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: 3,4-Dichloroisothiazole-5-carboxylic acid.

    Reduction: 3,4-Dichloroisothiazole-5-methanol.

    Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-Dichloroisothiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to pathogens . The compound may also inhibit certain enzymes or proteins, leading to its antimicrobial and antifungal effects. Molecular docking studies have shown that it can bind to oxysterol-binding proteins, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroisothiazole-5-carboxylic acid
  • 3,5-Dichloroisothiazole-4-carbonitrile
  • 3,4-Dichloroisothiazole-based strobilurins

Uniqueness

Compared to its analogs, it offers a different set of chemical and biological properties, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGARLICWYWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NS1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161865-89-9
Record name 3,4-dichloro-1,2-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (3,4-dichloroisothiazol-5-yl)methanol (1.1 g), chloroform (150 mL) and manganese dioxide (4.7 g) was stirred at 40° C. for 20 hours. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to afford the title compound as a yellow solid (0.62 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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